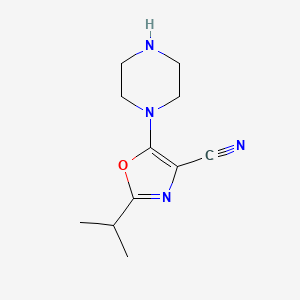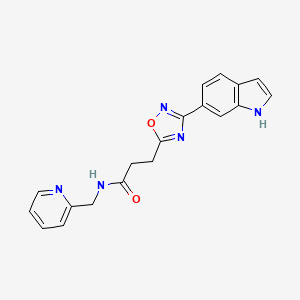
N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic organic compound that features a benzimidazole moiety linked to an isoindoline structure. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
合成路线和反应条件
N-(1H-苯并咪唑-2-基甲基)-2-(3-氧代-2,3-二氢-1H-异吲哚-1-基)乙酰胺的合成通常涉及以下步骤:
苯并咪唑衍生物的形成: 苯并咪唑部分可以通过邻苯二胺与甲酸或其他醛的缩合反应来合成。
异吲哚衍生物的形成: 异吲哚结构可以通过邻苯二甲酰亚胺衍生物的还原反应来合成。
偶联反应: 最后一步涉及使用合适的偶联试剂(如EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺))在碱(如三乙胺)存在下将苯并咪唑衍生物与异吲哚衍生物偶联。
工业生产方法
此类化合物的工业生产方法通常涉及优化上述合成路线,以提高产率和纯度。 这可能包括使用自动合成设备、反应条件的高通量筛选以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(1H-苯并咪唑-2-基甲基)-2-(3-氧代-2,3-二氢-1H-异吲哚-1-基)乙酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态。
取代: 该化合物可以进行亲核或亲电取代反应,以引入新的取代基。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和三氧化铬(CrO3)。
还原: 通常使用诸如氢化铝锂(LiAlH4)或硼氢化钠(NaBH4)之类的还原剂。
取代: 在适当的条件下,可以使用卤素(Cl2、Br2)或亲核试剂(NH3、RNH2)之类的试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生羟基化的衍生物,而取代反应可能引入各种官能团。
科学研究应用
化学: 用作合成更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,如抗菌或抗癌活性。
医学: 研究其潜在的治疗作用以及作为药物开发的先导化合物。
工业: 用于开发具有特定性能的新材料。
作用机制
N-(1H-苯并咪唑-2-基甲基)-2-(3-氧代-2,3-二氢-1H-异吲哚-1-基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。 这些可能包括:
酶: 抑制或激活参与代谢途径的酶。
受体: 结合细胞受体以调节信号转导途径。
DNA/RNA: 插入或结合核酸以影响基因表达。
相似化合物的比较
类似化合物
苯并咪唑衍生物: 具有类似苯并咪唑结构的化合物,如阿苯达唑和甲苯达唑,用作抗寄生虫药。
异吲哚衍生物: 具有异吲哚结构的化合物,如沙利度胺,具有免疫调节作用。
独特性
N-(1H-苯并咪唑-2-基甲基)-2-(3-氧代-2,3-二氢-1H-异吲哚-1-基)乙酰胺因其结合的苯并咪唑和异吲哚结构而独一无二,与其他化合物相比,它可能赋予独特的生物活性和化学性质。
属性
分子式 |
C18H16N4O2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC 名称 |
N-(1H-benzimidazol-2-ylmethyl)-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C18H16N4O2/c23-17(9-15-11-5-1-2-6-12(11)18(24)22-15)19-10-16-20-13-7-3-4-8-14(13)21-16/h1-8,15H,9-10H2,(H,19,23)(H,20,21)(H,22,24) |
InChI 键 |
ADYQQIBRUKNZBQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NCC3=NC4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-fluorophenyl)-3-(4-methoxybenzyl)-7,8-dimethyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12169339.png)
![2-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoic acid](/img/structure/B12169346.png)
![N-{3-[5-(4-fluorophenyl)thiopheno[3,2-e]pyrimidin-4-yloxy]phenyl}acetamide](/img/structure/B12169349.png)
![2-(4-methyl-1H-indol-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B12169359.png)


![2-[(4-benzylpiperazin-1-yl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one](/img/structure/B12169371.png)
![N'~1~-[(3E)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~3~-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]propanedihydrazide](/img/structure/B12169375.png)
![1-[3-(dimethylamino)propyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12169376.png)
![N-(1H-indol-6-yl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B12169377.png)
![N-(5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)oxolane-2-carboxamide](/img/structure/B12169385.png)

![N-(2,4-dimethoxyphenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B12169391.png)

